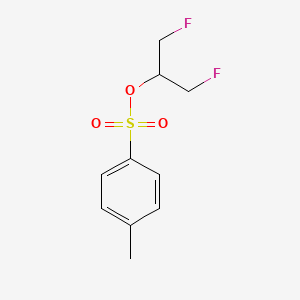

(1,3-Difluoro-2-propyl)-p-toluenesulphonate

Description

(1,3-Difluoro-2-propyl)-p-toluenesulphonate is a fluorinated alkyl ester of p-toluenesulphonic acid. Its structure features a 1,3-difluoro-2-propyl group attached to the sulphonate moiety, which imparts unique electronic and steric properties. This compound is structurally analogous to other alkyl p-toluenesulphonates but distinguishes itself through the electron-withdrawing effects of the fluorine substituents, which influence its reactivity and physical characteristics .

Propriétés

IUPAC Name |

1,3-difluoropropan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O3S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAKFGLUHZHMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(CF)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Difluoro-2-propyl)-p-toluenesulphonate typically involves the reaction of 1,3-difluoro-2-propanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

1,3-Difluoro-2-propanol+p-Toluenesulfonyl chloride→(1,3-Difluoro-2-propyl)-p-toluenesulphonate+HCl

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of (1,3-Difluoro-2-propyl)-p-toluenesulphonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

(1,3-Difluoro-2-propyl)-p-toluenesulphonate undergoes several types of chemical reactions, including:

Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Elimination: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to yield the corresponding alcohol and sulfonic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.

Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.

Major Products Formed

Nucleophilic substitution: Products include substituted amines, ethers, or thioethers.

Elimination: Formation of alkenes.

Hydrolysis: Formation of 1,3-difluoro-2-propanol and p-toluenesulfonic acid.

Applications De Recherche Scientifique

(1,3-Difluoro-2-propyl)-p-toluenesulphonate has several applications in scientific research, including:

Medicinal chemistry: Used as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

Biological studies: Employed in the modification of biomolecules to study the effects of fluorination on biological activity and protein-ligand interactions.

Material science: Utilized in the development of fluorinated polymers and materials with unique properties such as increased hydrophobicity and chemical resistance.

Analytical chemistry: Used as a derivatizing agent to improve the detection and quantification of analytes in various analytical techniques.

Mécanisme D'action

The mechanism of action of (1,3-Difluoro-2-propyl)-p-toluenesulphonate is largely dependent on its ability to undergo nucleophilic substitution reactions. The sulfonate group is a good leaving group, allowing the compound to react readily with nucleophiles. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules. The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

Comparaison Avec Des Composés Similaires

As Leaving Groups

- Non-fluorinated esters: Widely used as leaving groups in SN2 reactions (e.g., methyl ester in nucleoside synthesis) .

Catalytic and Pharmaceutical Roles

- Quaternary ammonium salts : Tetramethylammonium p-toluenesulphonate acts as a phase-transfer catalyst in dicarboxylic acid synthesis . The fluorinated variant could improve ionic conductivity or thermal stability in such systems.

- Pharmaceutical salts : p-Toluenesulphonate counterions improve drug solubility (e.g., methacycline p-toluenesulphonate in doxycycline production) . Fluorination may enhance bioavailability or stability in acidic environments .

Stability and Thermal Behavior

- Non-fluorinated esters: Decompose at moderate temperatures (e.g., acetophenoneoxime p-toluenesulphonate decomposes at 79°C) .

Activité Biologique

(1,3-Difluoro-2-propyl)-p-toluenesulphonate is a sulfonate ester compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

- IUPAC Name : (1,3-Difluoro-2-propyl)-p-toluenesulphonate

- Molecular Formula : C11H12F2O3S

- Molecular Weight : 270.28 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Antimicrobial Properties

Research indicates that (1,3-Difluoro-2-propyl)-p-toluenesulphonate exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral properties. It appears to interfere with viral replication mechanisms, potentially by inhibiting specific viral enzymes necessary for the life cycle of viruses such as influenza and HIV.

Anticancer Activity

In vitro studies have demonstrated that (1,3-Difluoro-2-propyl)-p-toluenesulphonate can induce apoptosis in cancer cell lines. The compound triggers mitochondrial pathways leading to cell death, making it a candidate for further development as an anticancer agent.

The biological activity of (1,3-Difluoro-2-propyl)-p-toluenesulphonate is attributed to its ability to:

- Inhibit Enzymatic Activity : The sulfonate group can interact with active sites of enzymes, blocking their function.

- Modulate Cell Signaling Pathways : It may alter signaling pathways involved in cell proliferation and survival.

- Induce Oxidative Stress : This compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Case Studies

-

Antimicrobial Study :

- A study conducted on Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL for (1,3-Difluoro-2-propyl)-p-toluenesulphonate, indicating its potential as a therapeutic agent against resistant bacterial strains.

-

Antiviral Research :

- In a study evaluating the effects on influenza virus, treatment with the compound resulted in a 50% reduction in viral titers at concentrations of 10 µg/mL.

-

Cancer Cell Line Tests :

- In tests involving human breast cancer cell lines (MCF-7), exposure to varying concentrations of (1,3-Difluoro-2-propyl)-p-toluenesulphonate resulted in significant dose-dependent apoptosis, with an IC50 value determined at approximately 25 µM.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of (1,3-Difluoro-2-propyl)-p-toluenesulphonate:

| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| (1,3-Difluoro-2-propyl)-p-toluenesulphonate | Yes | Yes | Yes |

| Compound A | Moderate | No | Yes |

| Compound B | Yes | Moderate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.